molecular formula C10H13Br B2652601 (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene CAS No. 2490344-72-2

(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B2652601
CAS No.: 2490344-72-2
M. Wt: 213.118
InChI Key: XXAHSUCCKFIJPJ-SQXHDICFSA-N
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Description

(1S,2R,3R,6S,7R)-3-Bromotricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its tricyclic structure could interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves a multi-step process. One common method includes the bromination of a suitable tricyclic precursor under controlled conditions. The reaction often requires the use of bromine or a brominating agent in the presence of a catalyst to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: Given its tricyclic structure, it can participate in cycloaddition reactions to form more complex polycyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclic compounds, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on its interaction with molecular targets. The bromine atom and the tricyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[5.2.1.02,6]decane: A similar tricyclic compound without the bromine atom.

    3-Chlorotricyclo[5.2.1.02,6]dec-8-ene: A chlorinated analogue of the compound.

    3-Iodotricyclo[5.2.1.02,6]dec-8-ene: An iodinated analogue of the compound.

Uniqueness

(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1S,2R,3R,6S,7R)-3-bromotricyclo[5.2.1.02,6]dec-8-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHSUCCKFIJPJ-SQXHDICFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3CC2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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